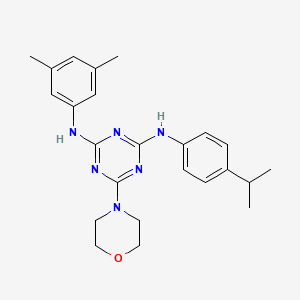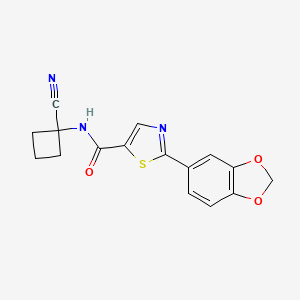
N2-(3,5-Dimethylphenyl)-N4-(4-Isopropylphenyl)-6-Morpholino-1,3,5-Triazin-2,4-diamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(3,5-dimethylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C24H30N6O and its molecular weight is 418.545. The purity is usually 95%.
BenchChem offers high-quality N2-(3,5-dimethylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(3,5-dimethylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von N2-(3,5-Dimethylphenyl)-N4-(4-Isopropylphenyl)-6-Morpholino-1,3,5-Triazin-2,4-diamin, auch bekannt als N2-(3,5-Dimethylphenyl)-6-(Morpholin-4-yl)-N4-[4-(Propan-2-yl)phenyl]-1,3,5-Triazin-2,4-diamin:
Antikrebsforschung
Diese Verbindung hat in der Antikrebsforschung Potenzial gezeigt, da sie bestimmte Enzyme und Signalwege hemmen kann, die an der Proliferation von Krebszellen beteiligt sind. Ihr Triazinkernglied ist bekannt für seine Antikrebseigenschaften, was sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Krebstherapien macht .
Antimikrobielle Anwendungen
Die Struktur der Verbindung ermöglicht es ihr, mit mikrobiellen Zellmembranen und Proteinen zu interagieren, was sie gegen eine Reihe von Bakterien und Pilzen wirksam macht. Dies macht sie zu einem wertvollen Kandidaten für die Entwicklung neuer antimikrobieller Mittel zur Bekämpfung resistenter Stämme .
Entzündungshemmende Mittel
Die Forschung hat gezeigt, dass diese Verbindung entzündungshemmende Signalwege modulieren kann und die Produktion proinflammatorischer Zytokine reduziert. Dies macht sie zu einem potenziellen Kandidaten für die Behandlung von entzündlichen Erkrankungen wie Arthritis und entzündlicher Darmerkrankung .
Antivirale Forschung
Die Fähigkeit der Verbindung, die Replikation von Virus-Enzymen zu hemmen, hat sie zum Gegenstand der antiviralen Forschung gemacht. Sie könnte zu Behandlungen für Virusinfektionen entwickelt werden, einschließlich derer, die durch RNA-Viren verursacht werden .
Neuroprotektive Mittel
Studien haben gezeigt, dass diese Verbindung neuronale Zellen vor oxidativem Stress und Apoptose schützen kann. Dies deutet auf ihren möglichen Einsatz bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson hin .
Kardiovaskuläre Forschung
Es wurde festgestellt, dass die Verbindung vasodilatierende Wirkungen hat, die bei der Behandlung von Bluthochdruck und anderen kardiovaskulären Erkrankungen helfen können. Ihre Fähigkeit, Kalziumkanäle zu modulieren, ist in dieser Hinsicht besonders vorteilhaft .
Antidiabetische Anwendungen
Die Forschung hat gezeigt, dass diese Verbindung die Insulinsensitivität verbessern und den Blutzuckerspiegel senken kann, was sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antidiabetika macht .
Antioxidative Eigenschaften
Die Struktur der Verbindung ermöglicht es ihr, freie Radikale effektiv abzufangen und so antioxidative Vorteile zu bieten. Diese Eigenschaft ist wertvoll bei der Entwicklung von Behandlungen für Erkrankungen, die mit oxidativem Stress zusammenhängen .
Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial von this compound in verschiedenen Bereichen der wissenschaftlichen Forschung.
Eigenschaften
IUPAC Name |
2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O/c1-16(2)19-5-7-20(8-6-19)25-22-27-23(26-21-14-17(3)13-18(4)15-21)29-24(28-22)30-9-11-31-12-10-30/h5-8,13-16H,9-12H2,1-4H3,(H2,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFUDQQCQPPPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(C)C)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2486749.png)




![4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2486757.png)
![N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide](/img/structure/B2486758.png)
![7-Fluoro-2-methyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2486761.png)


![N-(2,5-Dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2486768.png)
![[2-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B2486769.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B2486770.png)
![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide](/img/structure/B2486771.png)
